2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with two fluorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,4-difluorobenzene to introduce the sulfonamide group.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the reaction of the sulfonamide intermediate with a tetrahydroisoquinoline derivative under specific conditions to form the desired linkage.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the tetrahydroisoquinoline and thiophene moieties could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoronitrobenzene: Shares the difluorobenzene core but lacks the sulfonamide, tetrahydroisoquinoline, and thiophene groups.
2,4-difluoroaniline: Similar difluorobenzene core with an amino group instead of the sulfonamide group.
Uniqueness
The uniqueness of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2S2/c22-18-5-6-21(19(23)11-18)29(26,27)24-12-20(17-8-10-28-14-17)25-9-7-15-3-1-2-4-16(15)13-25/h1-6,8,10-11,14,20,24H,7,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQEORSIYDGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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